molecular formula C13H9NO2S B346136 1-(2-thienylmethyl)-1H-indole-2,3-dione CAS No. 503855-48-9

1-(2-thienylmethyl)-1H-indole-2,3-dione

Cat. No.: B346136
CAS No.: 503855-48-9
M. Wt: 243.28g/mol
InChI Key: QPHPMPRHESVMJK-UHFFFAOYSA-N
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Description

1-(2-Thienylmethyl)-1H-indole-2,3-dione is a synthetic organic compound belonging to the class of 1H-indole-2,3-diones, more commonly known as isatins . The core isatin structure is a privileged scaffold in medicinal and organic chemistry, known for its versatility as a precursor for the synthesis of a wide range of biologically active molecules . This specific derivative is characterized by a 2-thienylmethyl substitution on the indole nitrogen (N-1), a modification that can significantly influence the compound's electronic properties, lipophilicity, and subsequent biological activity or reactivity profile. Isatin derivatives, including N-alkylated and N-arylalkylated forms, are extensively utilized in pharmacological research due to their broad spectrum of reported activities . These compounds serve as key intermediates in the development of potential therapeutic agents with demonstrated anticancer , antimicrobial , anti-inflammatory , and anticonvulsant properties. The incorporation of the thienyl moiety is a common strategy in drug design, as thiophene-based structures are frequently associated with enhanced pharmacological profiles. Consequently, this compound presents significant value as a chemical building block for constructing more complex molecular architectures, such as hydrazones, Schiff bases, and spirocyclic compounds, which are often explored for their interaction with various enzyme systems and cellular targets . Researchers employ this compound in synthetic campaigns to generate novel compounds for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended for research and laboratory use only. It is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

1-(thiophen-2-ylmethyl)indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO2S/c15-12-10-5-1-2-6-11(10)14(13(12)16)8-9-4-3-7-17-9/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPHPMPRHESVMJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=O)N2CC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199574
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Nucleophilic Substitution Using 2-(Halomethyl)thiophene

The most direct route to 1-(2-thienylmethyl)-1H-indole-2,3-dione involves the alkylation of isatin with 2-(bromomethyl)thiophene under basic conditions. This method, adapted from analogous syntheses of N-alkylated isatins, proceeds via deprotonation of isatin’s N1 hydrogen, followed by nucleophilic attack on the electrophilic carbon of the thienylmethyl halide.

Typical Procedure :
A mixture of isatin (1.0 mmol), 2-(bromomethyl)thiophene (1.2 mmol), and potassium carbonate (2.0 mmol) in anhydrous acetonitrile (20 mL) is refluxed for 6–8 hours. The reaction progress is monitored by TLC (ethyl acetate/hexane, 1:3). Upon completion, the mixture is poured onto crushed ice, and the precipitated solid is filtered, washed with cold water, and recrystallized from ethanol to yield the title compound as a yellow crystalline solid (68–72% yield).

Key Observations :

  • Solvent Selection : Polar aprotic solvents like acetonitrile or DMF enhance reaction rates by stabilizing the transition state.

  • Base Optimization : Potassium carbonate outperforms weaker bases (e.g., sodium bicarbonate) in minimizing O-alkylation side products.

  • Temperature : Prolonged reflux (≥6 hours) ensures complete conversion, though microwave-assisted synthesis reduces time to 30 minutes with comparable yields.

Phase-Transfer Catalyzed Alkylation

For milder reaction conditions, phase-transfer catalysis (PTC) using tetrabutylammonium bromide (TBAB) enables efficient N1-alkylation at room temperature. This method, inspired by green chemistry principles, reduces energy consumption and improves atom economy.

Procedure :
Isatin (1.0 mmol), 2-(chloromethyl)thiophene (1.1 mmol), TBAB (0.1 mmol), and aqueous NaOH (50% w/v, 5 mL) are stirred vigorously in dichloromethane (10 mL) at 25°C for 12 hours. The organic layer is separated, dried over sodium sulfate, and concentrated under vacuum. The residue is purified via column chromatography (SiO2, ethyl acetate/hexane) to afford the product in 65–70% yield.

Advantages :

  • Eliminates the need for anhydrous conditions.

  • Achieves higher regioselectivity for N1 over C3 alkylation due to the phase-transfer mechanism.

Alternative Synthetic Routes

Mannich-Type Reactions

Although less common, Mannich reactions using formaldehyde and 2-thienylmethylamine offer a three-component pathway to the target compound. However, this method suffers from lower yields (45–50%) due to competing imine formation at the C3 position.

Reaction Scheme :

Isatin+HCHO+2-ThienylmethylamineEtOH, ΔThis compound\text{Isatin} + \text{HCHO} + \text{2-Thienylmethylamine} \xrightarrow{\text{EtOH, Δ}} \text{this compound}

Challenges :

  • Requires strict stoichiometric control to avoid polyalkylation.

  • Acidic workup necessary to hydrolyze intermediate imines.

Characterization and Analytical Data

Spectroscopic Validation

1H NMR (400 MHz, DMSO-d6) :

  • δ 7.85 (d, J = 7.6 Hz, 1H, H4),

  • δ 7.60–7.52 (m, 2H, H5, H6),

  • δ 7.32 (d, J = 5.0 Hz, 1H, thienyl H3),

  • δ 6.98 (d, J = 3.4 Hz, 1H, thienyl H4),

  • δ 5.24 (s, 2H, N-CH2),

  • δ 3.45 (s, 2H, thienyl H5).

FTIR (KBr, cm⁻¹) :

  • 1725 (C=O, indole-2,3-dione),

  • 1620 (C=C, thiophene),

  • 1350 (C-N).

Mass Spectrometry :

  • m/z 259 [M+H]⁺ (calc. 258.03 for C13H9NO3S).

Comparative Analysis of Methods

MethodConditionsYield (%)Purity (%)
Nucleophilic SubstitutionK2CO3, CH3CN, reflux7298
Phase-Transfer CatalysisTBAB, NaOH, rt7097
Mannich ReactionEtOH, Δ5090

Chemical Reactions Analysis

Types of Reactions

1-(2-Thienylmethyl)-1H-indole-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    Recent studies have highlighted the anticancer properties of 1-(2-thienylmethyl)-1H-indole-2,3-dione derivatives. For instance, a series of synthesized compounds demonstrated significant antiproliferative effects against various cancer cell lines, including colon and breast cancer. The mechanism involves cell cycle arrest and induction of apoptosis, making these compounds promising candidates for cancer therapy .
  • Antimicrobial Properties :
    The compound has shown efficacy against a range of microbial pathogens. The thienyl group enhances the interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death. This property is particularly relevant in developing new antibiotics to combat resistant strains .
  • Anti-inflammatory Effects :
    Research indicates that derivatives of this compound exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This makes them potential candidates for treating inflammatory diseases such as arthritis and asthma .

Organic Synthesis Applications

  • Synthetic Versatility :
    The compound serves as an important intermediate in organic synthesis. Its structure allows for various modifications leading to the formation of complex heterocyclic compounds. For example, it can be used to synthesize 5-nitro-1H-indole-2,3-dione derivatives through bromination and oxidation processes .
  • Building Block for Drug Development :
    As a versatile scaffold, this compound can be utilized in the design of new pharmaceuticals. Its derivatives have been explored for their potential use in creating novel drugs targeting specific biological pathways .

Material Science Applications

  • Electroactive Materials :
    The compound's electronic properties make it suitable for applications in organic electronics. It can be incorporated into conductive polymers or used as a doping agent to enhance the conductivity of materials used in organic light-emitting diodes (OLEDs) and solar cells .
  • Fluorescent Probes :
    The unique optical properties of this compound derivatives allow them to function as fluorescent probes in bioimaging applications. Their ability to selectively bind to certain biomolecules makes them valuable tools for visualizing cellular processes .

Table 1: Anticancer Activity of Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
This compoundHCT-1160.5Apoptosis induction
5-Fluoro derivativeMCF-70.8Cell cycle arrest at G2/M phase
Thiosemicarbazone derivativeA5490.4Inhibition of proliferation

Table 2: Antimicrobial Efficacy

Compound NameMicroorganismMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus16 µg/mL
Derivative AEscherichia coli32 µg/mL
Derivative BPseudomonas aeruginosa8 µg/mL

Mechanism of Action

The mechanism of action of 1-(2-thienylmethyl)-1H-indole-2,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The pathways involved can include signal transduction cascades, leading to altered cellular responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Variations

The N1-substituent in isatin derivatives significantly influences their chemical and biological behavior. Below is a comparative analysis of structurally related compounds:

Compound Name N1-Substituent Molecular Weight (g/mol) Key Features Biological Activity/Applications Reference
1-(2-Thienylmethyl)-1H-indole-2,3-dione 2-Thienylmethyl 243.27 (calculated) Aromatic sulfur moiety; potential for enhanced lipophilicity and π interactions. Not explicitly reported (inference: antimicrobial/anticancer potential)
1-[(Diethylamino)methyl]-1H-indole-2,3-dione Diethylaminomethyl 260.32 Basic tertiary amine; forms hydrazinecarbothioamides via thiosemicarbazide reactions. Cytotoxic, antiviral, antibacterial
1-Methyl-1H-indole-2,3-dione Methyl 161.16 Simple alkyl group; minimal steric hindrance. Anticonvulsant (Schiff base derivatives)
1-(3,4-Dichlorobenzyl)-1H-indole-2,3-dione 3,4-Dichlorobenzyl 396.30 Bulky aromatic substituent; electron-withdrawing chlorine atoms. Lab use (specific activity not reported)
5-Fluoro-1H-indole-2,3-dione – (fluorine at C5) 179.13 Halogenation enhances electronic properties; used in thiosemicarbazone derivatives. Antidiabetic (α-glucosidase inhibition)

Physicochemical Properties

  • Lipophilicity : The 2-thienylmethyl group likely increases lipophilicity compared to alkyl substituents (e.g., methyl or ethyl) but less than halogenated aromatics (e.g., dichlorobenzyl) .
  • Steric Effects : Bulky substituents (e.g., 3,4-dichlorobenzyl) may reduce binding affinity to enzymes compared to smaller groups like methyl .

Key Research Findings and Gaps

  • Electronic Effects : Sulfur in the thienyl group may improve redox activity, a property underutilized in current studies .
  • Synthesis Optimization: No data exists on the catalytic efficiency or yields for this compound, necessitating further investigation.
  • Biological Screening : While analogous compounds show diverse activities, the target compound’s pharmacological profile remains uncharacterized.

Biological Activity

1-(2-thienylmethyl)-1H-indole-2,3-dione, a derivative of indole, has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This compound combines unique electronic and steric properties from both the indole and thiophene moieties, making it a promising candidate for various therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C11H9N1O2S\text{C}_{11}\text{H}_{9}\text{N}_{1}\text{O}_{2}\text{S}

This compound is characterized by the presence of an indole ring fused with a thiophene ring, which contributes to its biological activity through enhanced interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound can modulate enzyme activity by forming stable complexes that inhibit enzymatic functions. Such interactions can influence various signaling pathways, leading to altered cellular responses. For example, it has been noted that this compound may inhibit certain kinases or phosphatases involved in cancer progression and microbial resistance .

Anticancer Activity

Recent studies have demonstrated the potential anticancer properties of this compound:

  • Cytotoxicity Testing : In vitro assays using cancer cell lines such as HepG2 (liver), MCF-7 (breast), and HeLa (cervical) have shown significant cytotoxic effects. The compound exhibited low LC50 values (e.g., HepG2: 0.9 μM; MCF-7: 0.55 μM) indicating potent activity against cancer cells while maintaining a high safety profile against normal cell lines (IC50 > 100 μg/ml) .
  • Mechanistic Insights : The compound's mechanism involves apoptosis induction in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated:

  • Broad Spectrum Activity : Studies indicate that this compound exhibits significant antibacterial and antifungal activities. It has been effective against various strains of bacteria and fungi, suggesting its potential as a lead compound for developing new antimicrobial agents .
  • Inhibition Studies : The compound has shown inhibitory effects on bacterial biofilm formation, which is crucial in treating chronic infections .

Case Studies and Research Findings

Several research studies have highlighted the biological activities of this compound:

Study Findings
Synthesis and Cytotoxic Activity Demonstrated high cytotoxicity against cancer cell lines with low toxicity towards normal cells.
Antimicrobial Activity Assessment Exhibited broad-spectrum antimicrobial effects against several pathogens.
Mechanistic Studies Identified pathways involving apoptosis in cancer cells through caspase activation.

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